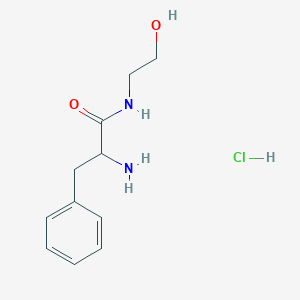

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Descripción general

Descripción

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is an organic compound with the chemical formula C11H16ClNO2. It is a white crystalline powder that is soluble in water and alcohol. This compound is often used in the synthesis of peptide and protein drugs, where it serves to protect amino groups and other functional groups from being destroyed during chemical reactions .

Métodos De Preparación

The synthesis of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride typically involves the following steps:

Reaction of 2-aminoethanol with acetic anhydride: This step generates 2-amino-N-(2-hydroxyethyl)acetamide.

Reaction with hydrochloric acid: The product from the first step is then reacted with hydrochloric acid to produce this compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This can include the use of specific solvents, catalysts, and reaction conditions tailored to the industrial scale.

Análisis De Reacciones Químicas

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Research indicates that 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride exhibits biological activities similar to those of its analogs, particularly in the context of antiarrhythmic effects. Its mechanism of action is thought to involve modulation of ion channels that regulate cardiac function, making it a candidate for treating arrhythmias.

Interaction Studies

The compound interacts with various biological targets, particularly ion channels involved in cardiac rhythm regulation. This interaction is crucial for drug development aimed at managing cardiac conditions.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cardiovascular Disorders: Its antiarrhythmic properties suggest utility in treating conditions like atrial fibrillation and ventricular tachycardia.

- Analgesic Development: Given its structural similarities to known analgesics, it could be explored as a pain management option.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound:

- Cardiac Function Modulation: A study demonstrated that the compound effectively modulated heart rhythm in preclinical models, indicating its potential as an antiarrhythmic agent.

- Pain Management Trials: Preliminary trials suggested analgesic properties akin to established pain medications, warranting further investigation into its use for chronic pain conditions.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride can be compared with similar compounds such as:

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride: This compound has a similar structure but lacks the phenyl group, making it less hydrophobic.

Midodrine hydrochloride: This compound is used as a vasopressor and has a similar amino and hydroxyethyl structure but with different substituents on the phenyl ring

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.

Actividad Biológica

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is a chemical compound with significant potential in pharmaceutical applications. It is recognized for its biochemical properties and biological activities, particularly in the context of drug development and therapeutic interventions. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features:

- An amino group (-NH)

- A hydroxyethyl group (-CHCHOH)

- A phenylpropanoic acid backbone

This structure suggests potential interactions with various biological targets, influencing neurotransmitter systems and enzyme activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular functions.

- Caspase Activation : As noted in anticancer studies, the activation of caspases suggests that the compound can trigger apoptotic pathways in tumor cells. For example, significant apoptosis was observed in treated cells, with caspase 3 activation indicating effective induction of programmed cell death .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the S phase, which is critical for DNA repair mechanisms before cell division. This effect highlights its potential as a chemotherapeutic agent .

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | Apoptosis Induction (%) | Caspase 3 Activation (%) | Cell Cycle Arrest (S Phase) (%) |

|---|---|---|---|

| A549 (Lung) | 44 | 70.5 | 54 |

| HeLa (Cervical) | 59.5 | 44 | 52 |

| MCF7 (Breast) | 32 | Not Significant | Not Assessed |

The data indicates a strong apoptotic response in both A549 and HeLa cell lines, suggesting that this compound may be effective against a range of cancers.

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWDAVNNJFVFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.